Cas no 5806-49-5 ((2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,3-dihydroquinazolin-4(1H)-one)
5806-49-5 structure
Product Name:(2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,3-dihydroquinazolin-4(1H)-one
Numero CAS:5806-49-5
MF:C16H12N2O2
MW:264.278683662415
CID:1608727
PubChem ID:135451302
Update Time:2025-04-21
(2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,3-dihydroquinazolin-4(1H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,3-dihydroquinazolin-4(1H)-one
- (2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one
- SCHEMBL12692460
- BIM-0034030.P001
- STK087716
- PARP1-IN-15
- AKOS000509785
- AB00097657-01
- 2-[(E)-2-(4-HYDROXYPHENYL)ETHENYL]-3H-QUINAZOLIN-4-ONE
- 5806-49-5
- CS-0892379
- 2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one
- 2-[(E)-2-(4-HYDROXYPHENYL)-1-ETHENYL]-4(3H)-QUINAZOLINONE
- 2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
- HY-155246
-
- Inchi: 1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+
- Chiave InChI: NHQMSOAXRVDCCQ-JXMROGBWSA-N
- Sorrisi: O=C1C2C=CC=CC=2N=C(/C=C/C2C=CC(=CC=2)O)N1
Proprietà calcolate
- Massa esatta: 264.08996
- Massa monoisotopica: 264.09
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 537
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.2A^2
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.411
- Punto di ebollizione: 514.1°C at 760 mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.773
- PSA: 58.2
(2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,3-dihydroquinazolin-4(1H)-one Letteratura correlata
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
5806-49-5 ((2Z)-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-2,3-dihydroquinazolin-4(1H)-one) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso